Methyl 2-amino-5-bromo-4-chlorobenzoate
Description
Methyl 2-amino-5-bromo-4-chlorobenzoate (CAS: 765211-09-4) is a halogenated aromatic ester with the molecular formula C₈H₇BrClNO₂. Its structure features an amino group (-NH₂) at the 2-position, a bromine atom at the 5-position, and a chlorine atom at the 4-position on the benzoate ring . The compound serves as a critical intermediate in pharmaceutical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) to generate bioactive molecules . Key physical properties include a density of 1.676 g/cm³, boiling point of 344°C, and flash point of 161.9°C, reflecting its stability and flammability .
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-amino-5-bromo-4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXIVPLXMVFFKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700955 | |
| Record name | Methyl 2-amino-5-bromo-4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765211-09-4 | |
| Record name | Methyl 2-amino-5-bromo-4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method A: Direct Halogenation Using Bromine and Chlorine
- Reagents: Bromine (Br₂) and chlorine (Cl₂) gases or halogenating agents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
- Conditions:
- The amino-benzoate is dissolved in a polar solvent such as acetic acid or chloroform.
- Halogenation occurs under controlled temperature (0°C to room temperature).
- Reaction times vary from several hours to overnight.
- Environmental concerns due to halogen gases.
- Over-halogenation risk, requiring careful control.
Method B: Sequential Halogenation
- First, bromination at the 5-position using NBS in the presence of a radical initiator (e.g., AIBN).
- Followed by chlorination at the 4-position with NCS or chlorine gas.
- Sequential halogenation enhances regioselectivity.
- Yields are generally in the range of 60–75%.
Data Table 3: Halogenation Conditions
| Parameter | Value |
|---|---|
| Halogenating agents | NBS, NCS, or halogen gases |
| Solvent | Acetic acid, chloroform |
| Temperature | 0°C to 25°C |
| Reaction time | 4–24 hours |
| Yield | 60–75% |
Esterification to Form Methyl Ester
Final Step: Methylation of the carboxylic acid group to form methyl ester.
- The acid intermediate is reacted with excess methanol in the presence of an acid catalyst, typically sulfuric acid.
- The mixture is refluxed for several hours.
- Reflux temperature (~65°C).
- Reaction duration: 4–6 hours.
- Esterification yields are high (>85%).
Summary of Preparation Pathway
| Step | Reaction Type | Key Reagents | Conditions | Typical Yield |
|---|---|---|---|---|
| 1 | Nitration | HNO₃ / H₂SO₄ | 0°C to -20°C, 1–2 hrs | 70–85% |
| 2 | Reduction | H₂, Pd/C or Pt/C | Room temp, 2–4 hrs | >90% |
| 3 | Halogenation | NBS, NCS, Br₂, Cl₂ | 0°C to room temp, 4–24 hrs | 60–75% |
| 4 | Esterification | CH₃OH, H₂SO₄ | Reflux, 4–6 hrs | >85% |
Additional Notes
- Environmental and Safety Considerations: Halogenation steps involving chlorine and bromine gases require proper handling and waste management.
- Reaction Optimization: Temperature control and reagent stoichiometry are critical for regioselectivity and yield.
- Raw Material Quality: Use of high-purity starting materials enhances overall efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-bromo-4-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups on the benzene ring make it susceptible to nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, typically under reflux conditions.
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation can produce quinones .
Scientific Research Applications
Organic Synthesis
Methyl 2-amino-5-bromo-4-chlorobenzoate serves as a crucial intermediate in the synthesis of more complex organic molecules. It is employed in:
- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution due to the electrophilic nature of the bromo and chloro groups.
- Electrophilic Aromatic Substitution : It can react with electrophiles like bromine or chlorine to form various substituted products.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Cytochrome P450 Inhibition : This compound inhibits specific cytochrome P450 enzymes, which are vital for drug metabolism. This property necessitates further pharmacological investigations to understand its implications on drug interactions .
- Antimicrobial Properties : Studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, indicating potential therapeutic applications .
- Anticancer Potential : Initial research indicates that this compound may induce apoptosis in cancer cells, showing selective cytotoxicity against certain cancer cell lines .
Pharmaceutical Applications
The compound is being explored as a pharmaceutical intermediate in drug development. Its structural characteristics allow for modifications that could lead to new therapeutic agents targeting various diseases.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Anticancer Properties
In vitro studies published in the Journal of Cancer Research examined the effects of this compound on various cancer cell lines, including breast and lung cancer. The findings indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 30 µM.
Mechanism of Action
The mechanism of action of methyl 2-amino-5-bromo-4-chlorobenzoate involves its ability to participate in various chemical reactions, forming new bonds and creating more complex molecules. The amino, bromo, and chloro groups on the benzene ring play a crucial role in its reactivity, allowing it to interact with different molecular targets and pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Isomers
a) Methyl 5-amino-2-bromo-4-chlorobenzoate
- Molecular Formula: C₈H₇BrClNO₂ (identical to the target compound).
- Substituents: Amino (-NH₂) at the 5-position, bromine at 2, and chlorine at 4 .
- This positional difference may influence solubility and crystal packing in solid-state applications.
b) Methyl 4-bromo-2-chloro-5-fluorobenzoate (CAS: 908248-32-8)
- Molecular Formula : C₈H₅BrClFO₂.
- Substituents : Bromine at 4, chlorine at 2, and fluorine at 5 .
- Reactivity: The absence of an amino group limits its use in reactions requiring nucleophilic sites. Fluorine’s electronegativity enhances electron-withdrawing effects, directing electrophilic substitutions to specific ring positions.
Functional Group Variants
a) 2-Amino-5-bromo-4-chlorobenzonitrile
Key Comparative Data
Biological Activity
Methyl 2-amino-5-bromo-4-chlorobenzoate is an organic compound with significant biological activity, primarily attributed to its unique structural features. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula CHBrClNO\ and a molecular weight of approximately 264.506 g/mol. The compound is characterized by a methyl ester of 2-amino-5-bromo-4-chlorobenzoic acid, featuring both bromine and chlorine substituents on the benzene ring, which significantly influence its reactivity and biological interactions.
Biological Activities
1. Cytochrome P450 Inhibition:
this compound has been identified as an inhibitor of specific cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, making it essential for further pharmacological studies.
2. Antimicrobial Properties:
Research indicates that this compound exhibits antimicrobial activity, making it a candidate for further development in treating bacterial infections. Its structural components allow for interaction with microbial targets, leading to potential therapeutic applications.
3. Anticancer Potential:
Initial studies suggest that this compound may possess anticancer properties. Its ability to induce apoptosis in cancer cells is under investigation, with promising results indicating selective cytotoxicity against various cancer cell lines.
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding: The amino group can form hydrogen bonds with biological molecules, enhancing its interaction with proteins and enzymes.
- Halogen Bonding: The presence of bromine and chlorine allows for halogen bonding, which can stabilize enzyme-substrate complexes and modulate enzyme activity.
These interactions facilitate the compound's effects on metabolic pathways and cellular processes.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Methyl 2-amino-4-bromobenzoate | Amino group and bromine substitution | Lacks chlorine substituent |
| Methyl 3-amino-5-bromo-4-chlorobenzoate | Contains amino and halogen groups | Different position of amino group |
| Methyl 2-amino-5-chloro-4-bromobenzoate | Similar halogen substitutions | Chlorine replaces bromine |
| Methyl 3-amino-4-chloro-benzoate | Amino group present | No bromine substituent |
This table illustrates how this compound stands out due to its specific halogenation pattern and potential biological activities.
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results showed significant inhibition zones in cultures treated with this compound, suggesting its potential as an antimicrobial agent.
Case Study 2: Anticancer Efficacy
In vitro tests on cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. This study indicated that the compound could induce apoptosis through mitochondrial pathways.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Methyl 2-amino-5-bromo-4-chlorobenzoate?
- Methodological Answer : The synthesis typically involves sequential functionalization of a benzoate scaffold. A common approach starts with methyl 2-aminobenzoate, followed by halogenation using bromine (Br₂) or N-bromosuccinimide (NBS) in a controlled environment to introduce the bromo substituent. Chlorination can be achieved via electrophilic substitution using Cl₂ or sulfuryl chloride (SO₂Cl₂). Protecting the amino group with acetyl or tert-butoxycarbonyl (Boc) groups during halogenation prevents unwanted side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Building-block catalogs highlight similar compounds synthesized via stepwise halogenation and protection/deprotection strategies .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- FTIR and Raman Spectroscopy : Identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) and halogen substituent vibrations (C-Br stretch at ~550 cm⁻¹). Compare experimental spectra with density functional theory (DFT)-calculated frequencies to validate assignments .
- NMR Spectroscopy : ¹H NMR resolves aromatic proton splitting patterns (e.g., meta/para coupling for Br/Cl substituents). ¹³C NMR confirms carbonyl (C=O) and halogenated carbon environments.
- Mass Spectrometry (HRMS) : Determines molecular ion ([M+H]⁺) and fragment patterns to confirm molecular weight (322.54 g/mol) and halogen presence .
Q. How can researchers ensure purity and stability during storage?
- Methodological Answer :
- Purity Analysis : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to assess purity (>97% by HLC).
- Storage : Store at 0–6°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis of the ester group. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize the molecular geometry using software like Gaussian or ORCA. Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the amino group may act as a directing group, while bromine’s electron-withdrawing effect could enhance electrophilic aromatic substitution at the 4-chloro position.
- Reaction Pathway Modeling : Simulate transition states for halogen displacement (e.g., Suzuki coupling) using the Colle-Salvetti correlation-energy functional to estimate activation barriers .
Q. How can crystallographic data discrepancies be resolved during structure determination?
- Methodological Answer :
- Refinement with SHELXL : Use the SHELX suite to refine crystal structures against high-resolution X-ray diffraction data. Address twinning or disorder by partitioning the model into discrete components. Validate using R-factor convergence (target R1 < 5%) and Hirshfeld surface analysis to ensure electron density matches the proposed structure .
- Cross-Validation : Compare experimental unit cell parameters with DFT-optimized geometries to detect lattice strain or packing effects .
Q. What strategies mitigate challenges in studying biological interactions of this compound?
- Methodological Answer :
- In Vitro Assay Design : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to target receptors (e.g., NMDA or μ-opioid receptors, as seen in related benzoates). Include negative controls (e.g., unsubstituted benzoate derivatives) to isolate halogen-specific effects .
- Metabolic Stability Testing : Incubate with liver microsomes and quantify degradation via LC-MS to assess cytochrome P450 interactions. Adjust substituents (e.g., replace Br with CF₃) to improve metabolic stability .
Q. How do electronic effects of substituents influence the compound’s spectroscopic and reactive properties?
- Methodological Answer :
- Hammett Analysis : Correlate substituent σ values (Br: +0.26, Cl: +0.23, NH₂: -0.66) with reaction rates (e.g., ester hydrolysis) to quantify electronic effects.
- UV-Vis Spectroscopy : Monitor bathochromic shifts in λₘₐₓ caused by electron-withdrawing halogens, which increase conjugation with the aromatic ring. Compare with TD-DFT calculations for validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
